tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Overview
Description
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate; oxalic acid: is a compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
It is known that carbamic acid derivatives often interact with enzymes or receptors in the body, influencing their function .
Mode of Action
Generally, carbamic acid derivatives can bind to their target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Depending on the specific targets of the compound, it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
The effects would depend on the specific targets of the compound and how its interaction with these targets alters cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves the protection of the amine group using tert-butyl carbamate (Boc) protection. The reaction is carried out under anhydrous conditions with a base and the anhydride Boc2O . The reaction conditions are mild and can be conducted at room temperature.
Industrial Production Methods: Industrial production of this compound involves the use of tert-butyl carbamate and 4-(aminomethyl)cyclohexylamine as starting materials. The reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involve the use of nucleophiles such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used as a protecting group for amines in organic synthesis. It is stable under various reaction conditions and can be easily removed when needed .
Biology: In biological research, this compound is used to modify peptides and proteins. It helps in studying the structure and function of biomolecules by providing a stable protective group for amines .
Medicine: In medicinal chemistry, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used in the synthesis of pharmaceutical intermediates. It is involved in the development of drugs targeting specific enzymes and receptors .
Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier in various polymerization processes .
Comparison with Similar Compounds
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Similar in structure but with a phenyl group instead of a cyclohexyl group.
N-Boc-4-iodoaniline: Contains an iodine atom and is used in similar protective group chemistry.
4-(Boc-amino)benzylamine: Another Boc-protected amine used in organic synthesis.
Uniqueness: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is unique due to its cyclohexyl group, which provides different steric and electronic properties compared to phenyl or benzyl groups. This makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHLFZILWBPRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN.CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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